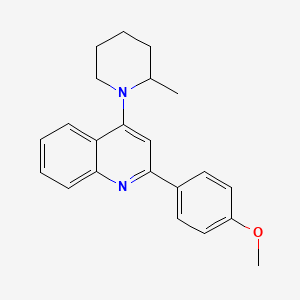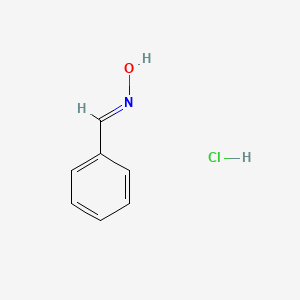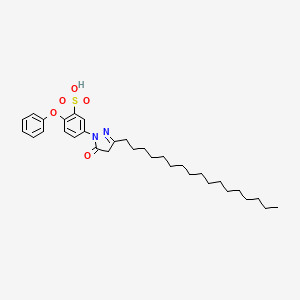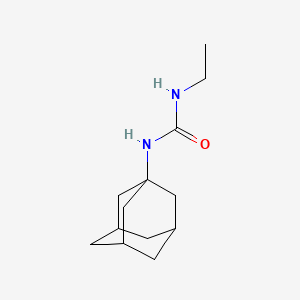-lambda~5~-bismuthane CAS No. 61217-41-2](/img/structure/B11939637.png)
Bis[(chloroacetyl)oxy](triphenyl)-lambda~5~-bismuthane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(chloroacetyl)oxy-lambda~5~-bismuthane: is an organobismuth compound characterized by its unique structure, which includes a bismuth atom bonded to three phenyl groups and two chloroacetyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chloroacetyl)oxy-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with chloroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl groups. The general reaction scheme is as follows:
Ph3Bi+2ClCH2COCl→Ph3Bi(OCOCH2Cl)2
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and mixing.
化学反応の分析
Types of Reactions:
Oxidation: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chloroacetyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloroacetyl groups under basic conditions.
Major Products:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Derivatives with different functional groups replacing the chloroacetyl groups.
科学的研究の応用
Chemistry:
Catalysis: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can be used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Protecting Group: The compound can serve as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Antimicrobial Agents: Organobismuth compounds, including Bis(chloroacetyl)oxy-lambda~5~-bismuthane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Industry:
Polymerization: The compound can be used as an initiator or catalyst in polymerization reactions, leading to the formation of various polymers with unique properties.
作用機序
The mechanism by which Bis(chloroacetyl)oxy-lambda~5~-bismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. The bismuth atom can coordinate with electron-rich sites on substrates, facilitating reactions such as oxidation, reduction, and substitution. The chloroacetyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.
類似化合物との比較
Triphenylbismuth: A simpler organobismuth compound with three phenyl groups bonded to a bismuth atom.
Bis(chloroacetyl)oxy-lambda~5~-stibane: A similar compound where the bismuth atom is replaced with antimony.
Triphenylbismuth bis(2-chloroacetate): Another derivative with similar functional groups.
Uniqueness: Bis(chloroacetyl)oxy-lambda~5~-bismuthane is unique due to the presence of both chloroacetyl and triphenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and catalysis.
特性
CAS番号 |
61217-41-2 |
|---|---|
分子式 |
C22H19BiCl2O4 |
分子量 |
627.3 g/mol |
IUPAC名 |
bis[(2-chloroacetyl)oxy]-triphenylbismuth |
InChI |
InChI=1S/3C6H5.2C2H3ClO2.Bi/c3*1-2-4-6-5-3-1;2*3-1-2(4)5;/h3*1-5H;2*1H2,(H,4,5);/q;;;;;+2/p-2 |
InChIキー |
XOXMLZVRHZOOJW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(OC(=O)CCl)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)


![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)


